Home > Products > Screening Compounds P38577 > 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide -

2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Catalog Number: EVT-5201232
CAS Number:
Molecular Formula: C20H15FN6O
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Compound Description: CDPPB is identified as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 5 in rats and humans. [] It exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in rat cortical astrocytes and a Ki value of 3760 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []
  • Relevance: CDPPB shares the core structure of a substituted N-(1H-pyrazol-yl)benzamide with the target compound, 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. Both compounds feature a benzamide moiety directly attached to a pyrazole ring, which is further substituted. The research on CDPPB and its analogs focuses on exploring structure-activity relationships for allosteric modulation of mGluR subtypes, indicating a potential area of similarity with the target compound. [, ]

VU-71 (4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Compound Description: VU-71 emerged as a selective positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 1. [] It shows a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at a concentration of 10 μM. []
  • Relevance: Similar to CDPPB, VU-71 also possesses the N-(1H-pyrazol-yl)benzamide core structure, linking it to 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. The variations in substituents on the benzamide and pyrazole rings in VU-71, compared to CDPPB and the target compound, highlight the impact of subtle structural changes on receptor subtype selectivity within this chemical class. []

4-[3-cyano-3-(1-methylcyclopropyl)-2-oxopyrrolidin-1-yl]-N-{[3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-6-methylpyridine-2-carboxamide

  • Compound Description: This compound demonstrates potent antimalarial activity, potentially through the inhibition of prolyl-tRNA synthetase. [] Notably, its two enantiomers exhibit different levels of antimalarial bioactivity. [] Molecular docking studies suggest that the S-enantiomer has a higher affinity for the target than the R-enantiomer, correlating with the former's greater potency in in vitro antimalarial assays. []
  • Relevance: While structurally distinct in other aspects, this compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide. This shared moiety, present within a compound exhibiting a distinct biological activity (antimalarial), suggests that modifications around this core structure could lead to diverse pharmacological profiles. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: Initially identified as a kinase inhibitor, LY2784544 has been revealed to act as a novel GPR39 agonist. [] Interestingly, its activity at GPR39 is allosterically modulated by zinc, suggesting a potential regulatory role of zinc in its mechanism of action. []
  • Relevance: LY2784544, like the target compound 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, contains a 3-methyl-1H-pyrazol-5-yl moiety. The discovery of LY2784544's GPR39 agonism, a function distinct from its initial kinase inhibitory activity, further highlights the potential for diverse pharmacological activities within compounds containing this specific pyrazole derivative. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: Originally categorized as a kinase inhibitor, GSK2636771 has been identified as a novel GPR39 agonist. [] It exhibits probe-dependent and pathway-dependent allosteric modulation by zinc, similar to LY2784544. []
  • Relevance: Although structurally dissimilar to 2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide, GSK2636771's recategorization as a GPR39 agonist alongside LY2784544 suggests a potential trend. This implies that compounds initially classified as kinase inhibitors, due to containing certain structural motifs, might also possess unanticipated activities at GPR39. []

Properties

Product Name

2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

IUPAC Name

2-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide

Molecular Formula

C20H15FN6O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H15FN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28)

InChI Key

FAYAJPCEHYNVBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.